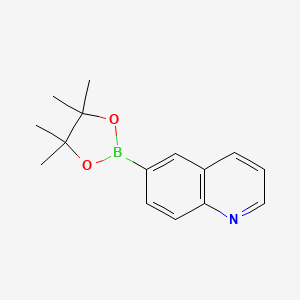

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-8-13-11(10-12)6-5-9-17-13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFALDWCEQUFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584560 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406463-06-7 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-6-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: A Cornerstone Reagent in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its derivatization is a key strategy in the development of novel drugs, particularly in the realm of kinase inhibitors. A pivotal reagent in this endeavor is This compound , a versatile building block that enables the efficient construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its critical applications in drug discovery, with a focus on the underlying principles and practical methodologies.

CAS Number: 406463-06-7[3]

Molecular Formula: C15H18BNO2[3]

Synonyms: Quinoline-6-boronic Acid Pinacol Ester, 2-(Quinolin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Weight | 255.12 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 62-66 °C | [3] |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Chloroform) | |

| ¹H NMR (CDCl₃, 400 MHz) | Data not explicitly found for this specific compound in the search results. | |

| ¹³C NMR (CDCl₃, 101 MHz) | Data not explicitly found for this specific compound in the search results. | |

| ¹¹B NMR (CDCl₃, 128 MHz) | Data not explicitly found for this specific compound in the search results. |

Note on Spectroscopic Data: While specific, fully assigned NMR data for this compound was not found in the provided search results, researchers can expect characteristic signals for the quinoline ring protons and carbons, as well as a distinct singlet for the twelve equivalent methyl protons of the pinacolato group in the ¹H NMR spectrum. The ¹¹B NMR spectrum would show a single resonance characteristic of a tetracoordinate boron atom in a dioxaborolane ring.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Miyaura borylation of 6-bromoquinoline. This palladium-catalyzed reaction offers high yields and functional group tolerance, making it a preferred route in many research laboratories.

Miyaura Borylation of 6-Bromoquinoline: A Step-by-Step Protocol

This protocol is a representative procedure based on established methodologies for Miyaura borylation reactions.

Reaction Scheme:

References

physical properties of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

An In-Depth Technical Guide to the Physical Properties of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Introduction

This compound, also known as Quinoline-6-boronic Acid Pinacol Ester, is a heterocyclic aromatic organic compound that serves as a pivotal building block in modern synthetic chemistry. As a derivative of quinoline, a scaffold prevalent in numerous biologically active and pharmaceutically important molecules, this compound provides a stable and versatile precursor for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its primary utility lies in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where the pinacol boronic ester group allows for the controlled and efficient introduction of the quinolin-6-yl moiety into complex molecular architectures.

This guide offers an in-depth exploration of the core physical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective handling, characterization, and application in a laboratory setting.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for accurate record-keeping, safety assessment, and stoichiometric calculations.

Table 1: Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 406463-06-7 | [1][2] |

| Molecular Formula | C₁₅H₁₈BNO₂ | [2] |

| Molecular Weight | 255.12 g/mol | [2] |

| InChI Key | VMFALDWCEQUFSX-UHFFFAOYSA-N |[3] |

The macroscopic physical properties define the compound's state and appearance under standard laboratory conditions and are critical for its identification.

Table 2: Physical State and Thermal Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white solid (powder or crystalline) | [3] |

| Melting Point | 62-66 °C |[1][3] |

Solubility Profile

While specific quantitative solubility data is not widely published, the solubility of this compound can be expertly inferred from its structure and from studies on analogous arylboronic acid pinacol esters. The molecule possesses a large, aromatic, and moderately polar quinoline ring system combined with a nonpolar, lipophilic pinacolborane group.

-

Organic Solvents : Esterification of a boronic acid with pinacol significantly increases its solubility in a wide range of organic solvents.[4] Therefore, this compound is expected to be readily soluble in common laboratory solvents such as chloroform, dichloromethane, tetrahydrofuran (THF), ethyl acetate, and acetone.[4][5] This high solubility is advantageous for its use in homogeneous reaction mixtures for organic synthesis.

-

Aqueous Solvents : Arylboronic acids have limited water solubility, and their pinacol esters are even less soluble in aqueous media.[5] The compound is expected to be sparingly soluble or insoluble in water. This property is relevant for workup procedures, where an aqueous wash can be used to remove water-soluble impurities.

Section 2: Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. Below are the experimentally determined ¹H NMR data and the anticipated characteristics for other key spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments. Experimental data for the aromatic region has been reported in deuterated chloroform (CDCl₃).[6]

Table 3: Experimental ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Integration |

|---|---|---|---|---|

| H2 | 8.93 | dd | 4.4, 1.7 | 1H |

| H5 | 8.33 | d | 1.3 | 1H |

| H4 | 8.21 | dd | 8.4, 1.6 | 1H |

| H8 | 8.14 | dd | 8.5, 1.4 | 1H |

| H7 | 8.07 | d | 8.4 | 1H |

| H3 | 7.46 | dd | 8.4, 4.3 | 1H |

| Pinacol CH₃ | ~1.38 (Expected) | s | N/A | 12H |

Note: The chemical shift for the twelve equivalent methyl protons of the pinacol group is highly predictable and typically appears as a sharp singlet around 1.3-1.4 ppm.

References

An In-Depth Technical Guide to the NMR Spectroscopy of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a key building block in synthetic organic chemistry, holds significant importance in the development of novel pharmaceuticals and functional materials. Its utility largely stems from the presence of the boronic acid pinacol ester group, which allows for versatile carbon-carbon and carbon-heteroatom bond formation through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its structural and electronic properties is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for this purpose. This technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹¹B NMR data for this compound, offering insights into spectral interpretation, experimental considerations, and the underlying principles that govern its spectroscopic behavior.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure and a consistent atom numbering system are essential for the unambiguous assignment of NMR signals. The structure of this compound is depicted below, with the standard IUPAC numbering for the quinoline ring system.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environment within the molecule. The aromatic region is of particular interest, as the chemical shifts and coupling constants of the quinoline protons are sensitive to the electronic effects of the boronate ester substituent.

Typical Experimental Parameters:

-

Spectrometer: 400 MHz or higher

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: Ambient (typically 298 K)

¹H NMR Data Summary (CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.90 | dd | J ≈ 4.2, 1.7 |

| H8 | ~8.15 | d | J ≈ 8.5 |

| H4 | ~8.10 | dd | J ≈ 8.3, 1.7 |

| H5 | ~8.05 | d | J ≈ 8.7 |

| H7 | ~7.85 | dd | J ≈ 8.7, 1.9 |

| H3 | ~7.40 | dd | J ≈ 8.3, 4.2 |

| CH₃ (pinacol) | ~1.35 | s | - |

Interpretation and Causality:

-

Downfield Protons (H2, H8, H4, H5, H7): The protons on the quinoline ring system are deshielded due to the aromatic ring current and the electron-withdrawing nature of the nitrogen atom, resulting in their appearance in the downfield region of the spectrum (7.40-8.90 ppm).

-

H2 and H4: These protons are ortho to the nitrogen atom and experience the strongest deshielding effect, hence their downfield chemical shifts. The characteristic doublet of doublets (dd) splitting pattern arises from coupling to H3 and a smaller long-range coupling.

-

H5 and H7: These protons are part of the benzo-fused ring. Their chemical shifts and coupling patterns are influenced by the boronate ester group at the C6 position.

-

H3: This proton is coupled to both H2 and H4, resulting in a doublet of doublets.

-

Pinacol Protons: The twelve equivalent protons of the four methyl groups on the pinacol moiety give rise to a sharp singlet at approximately 1.35 ppm. The integration of this peak (12H) serves as a convenient internal reference for quantifying the number of protons in the aromatic region.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to enhance signal-to-noise and simplify the spectrum to a series of singlets for each unique carbon atom.

Typical Experimental Parameters:

-

Spectrometer: 100 MHz or higher

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)

-

Technique: Proton-decoupled

¹³C NMR Data Summary (CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~150.5 |

| C8a | ~148.0 |

| C4 | ~136.0 |

| C7 | ~133.0 |

| C5 | ~129.5 |

| C8 | ~128.0 |

| C4a | ~127.5 |

| C3 | ~121.0 |

| C-B (C6) | Not typically observed |

| C (pinacol, quat.) | ~84.0 |

| CH₃ (pinacol) | ~25.0 |

Interpretation and Causality:

-

Aromatic Carbons: The carbons of the quinoline ring resonate in the typical aromatic region (120-151 ppm). The specific chemical shifts are influenced by the nitrogen heteroatom and the boronate ester substituent.

-

C-B Signal: The carbon atom directly attached to the boron (C6) is often difficult to observe or appears as a very broad signal. This is due to quadrupolar relaxation induced by the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar).

-

Pinacol Carbons: The quaternary carbons of the pinacol group appear around 84.0 ppm, while the methyl carbons are observed at approximately 25.0 ppm.

¹¹B NMR Spectral Data

¹¹B NMR spectroscopy is a crucial technique for the characterization of organoboron compounds. The chemical shift of the boron nucleus is highly sensitive to its coordination environment and the nature of the substituents.

Typical Experimental Parameters:

-

Spectrometer: 128 MHz or higher

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Reference: Boron trifluoride diethyl etherate (BF₃·OEt₂) at 0.00 ppm

-

Technique: Proton-decoupled

¹¹B NMR Data Summary (CDCl₃):

| Boron Assignment | Chemical Shift (δ, ppm) |

| B (pinacol ester) | ~30-34 |

Interpretation and Causality:

-

Chemical Shift: The ¹¹B chemical shift for tricoordinate boronic esters, such as the pinacol ester in the title compound, typically falls in the range of +20 to +35 ppm. The observed shift around 30-34 ppm is characteristic of an aryl boronic acid pinacol ester. This downfield shift is indicative of the sp² hybridization and the electron-deficient nature of the boron atom.

-

Linewidth: The signal in the ¹¹B NMR spectrum is often broad due to the quadrupolar nature of the boron nucleus. The linewidth can be influenced by the symmetry of the molecule and the rate of molecular tumbling in solution.

Experimental Protocols

Sample Preparation for NMR Analysis:

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

solubility of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in organic solvents

An In-depth Technical Guide to the Solubility of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Organic Solvents

Abstract

This compound is a pivotal reagent in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. For researchers, scientists, and drug development professionals, understanding its solubility is a critical first step that dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. While specific quantitative data is sparse in published literature, this document synthesizes foundational chemical principles, analyzes the solubility of its constituent moieties, and presents a robust experimental protocol for its empirical determination. By grounding our analysis in the behavior of structurally related quinolines and boronic acid pinacol esters, this guide offers field-proven insights and a reliable framework for handling this versatile building block.

Introduction: The Synthetic Utility and Physicochemical Importance

This compound, also known as 6-Quinolineboronic acid pinacol ester, is a bifunctional organic compound featuring a quinoline heterocycle and a boronic acid pinacol ester. The quinoline scaffold is a common motif in a multitude of biologically active compounds and pharmaceuticals, including antimalarial drugs like quinine and chloroquine.[1] The boronic acid pinacol ester functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2]

The successful application of this reagent is fundamentally dependent on its behavior in solution. Key processes where solubility is paramount include:

-

Reaction Homogeneity: Achieving a homogeneous reaction mixture is often essential for optimal kinetics, reproducibility, and yield.

-

Purification: Solubility differences between the desired product, starting materials, and byproducts are exploited in crystallization and chromatography.

-

Formulation & Drug Delivery: In pharmaceutical development, the solubility of active pharmaceutical ingredient (API) precursors and derivatives in various solvents is critical for formulation design.

This guide provides the theoretical underpinnings and practical methodologies required to confidently assess and leverage the solubility characteristics of this compound.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. By dissecting the molecular structure of this compound, we can predict its behavior in various organic solvents.

Molecular Structure Analysis

The molecule can be deconstructed into two primary functional domains: the aromatic, heterocyclic quinoline core and the nonpolar, sterically bulky pinacolboronate group.

Caption: Key functional moieties influencing solubility.

The Influence of the Quinoline Core

Quinoline itself is a heterocyclic aromatic compound that is soluble in most common organic solvents, such as ethanol and ether, but only slightly soluble in water.[3][4] Its aromatic nature allows for π-π stacking interactions, while the nitrogen atom introduces a degree of polarity and can act as a hydrogen bond acceptor. This suggests that the quinoline portion of the molecule will favor interactions with moderately polar to polar organic solvents.

The Role of the Boronic Acid Pinacol Ester

Boronic acids can be challenging to work with due to their propensity to form cyclic anhydrides (boroxines) and their often-limited solubility. The conversion to a pinacol ester is a common and highly effective strategy to mitigate these issues. The esterification of a boronic acid with pinacol significantly increases its solubility in organic solvents.[5][6] The bulky, nonpolar tetramethyl groups of the pinacol moiety shield the boron center and enhance van der Waals interactions, thereby improving solubility in less polar environments. Studies on phenylboronic acid and its pinacol ester have shown that the ester derivative has significantly better solubility in solvents like chloroform, acetone, and ethers compared to the parent acid.[5][6][7]

Predicted Solubility Profile

While exhaustive empirical data is not publicly available, a qualitative solubility profile can be predicted based on the analysis of the molecular structure and the known properties of its components. The compound is a solid at room temperature with a reported melting point of 62-66 °C.[2] Solubility is expected to increase with temperature.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The moderate polarity effectively solvates both the quinoline and pinacol ester moieties. Chloroform is noted as a good solvent for similar esters.[5][6] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Medium | Ethers can solvate the compound well, though high concentrations may be limited. Phenylboronic acid pinacol ester shows good solubility in ethers.[5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN) | Medium | These solvents should effectively dissolve the compound. Acetone is a good solvent for related pinacol esters.[5] |

| Aromatic | Toluene, Xylene | Medium to Low | The aromatic solvent can engage in π-π stacking with the quinoline ring, but the overall polarity match is not perfect. |

| Alcohols | Methanol, Ethanol, Isopropanol | Medium to Low | While the quinoline nitrogen can accept hydrogen bonds, the large nonpolar pinacol group may limit solubility. A related isoquinoline derivative is slightly soluble in methanol.[8] |

| Nonpolar Alkanes | Hexanes, Heptane, Methylcyclohexane | Very Low / Insoluble | The polarity of the quinoline ring is too high for these nonpolar solvents. Hydrocarbons are generally poor solvents for boronic acid pinacol esters.[5][6] |

Experimental Protocol for Solubility Determination (Polythermal Method)

To obtain reliable, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is adapted from dynamic methods used for determining the solubility of phenylboronic acid esters.[5][6] This method involves identifying the temperature at which a known concentration of the solute completely dissolves, known as the clear point.

Caption: Experimental workflow for solubility determination.

Materials and Equipment

-

Solute: this compound (high purity, >97%)

-

Solvents: Selection of organic solvents (anhydrous, high purity)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with screw caps and PTFE septa

-

Magnetic stir bars

-

Controlled heating block or oil bath with a digital temperature controller and probe (±0.1 °C accuracy)

-

Luminance probe or laser beam and detector (optional, for enhanced precision)

-

Vortex mixer

-

Step-by-Step Procedure

-

Preparation of Samples:

-

Accurately weigh a specific amount of the solute (e.g., 10.0 mg) into a clean, dry glass vial.

-

Add a precise volume or mass of the desired solvent to the vial to create a suspension of known concentration (e.g., mole fraction, g/L, or mg/mL).

-

Add a small magnetic stir bar to the vial and seal it tightly.

-

-

Determination of Dissolution Temperature (Clear Point):

-

Place the sealed vial into the heating block, ensuring the temperature probe is positioned to accurately measure the sample's temperature.

-

Begin stirring at a constant rate sufficient to keep the solid suspended.

-

Heat the sample slowly, at a rate of approximately 0.5-1.0 °C per minute, to ensure the system remains close to thermal equilibrium.

-

Visually observe the sample against a dark background with good lighting. The temperature at which the last solid particle disappears is the clear point (T_clear) . For higher accuracy, this transition can be measured by the stabilization of light transmission through the sample.[5]

-

-

Determination of Crystallization Temperature (Cloud Point):

-

Once the clear point is reached, slowly cool the solution while maintaining stirring.

-

The temperature at which the first sign of turbidity or crystal formation appears is the cloud point (T_cloud) .

-

-

Data Recording and Analysis:

-

The equilibrium solubility temperature for that specific concentration is the average of the clear and cloud points: T_sol = (T_clear + T_cloud) / 2.

-

Repeat this procedure for several different concentrations in the same solvent to construct a solubility curve (solubility vs. temperature).

-

Factors Influencing Experimental Accuracy and Trustworthiness

A self-validating protocol requires attention to potential sources of error. The causality between these factors and result accuracy is critical.

-

Compound Purity: Impurities can depress the melting point and alter solubility characteristics. Using a high-purity starting material (>97%) is essential for obtaining intrinsic solubility data.

-

Solvent Water Content: Boronic acid esters can be susceptible to hydrolysis, especially in the presence of acid or base, which would revert them to the less soluble boronic acid. Using anhydrous solvents is a critical precaution.

-

Heating/Cooling Rate: A rapid change in temperature can lead to an over- or underestimation of the true equilibrium solubility temperature. A slow, controlled rate is necessary for accuracy.

-

Thermal Equilibrium: Ensure the entire sample, not just the area around the heat source, is at a uniform temperature. Vigorous stirring and proper placement within the heating apparatus are key.

Conclusion

While a definitive, quantitative public database for the solubility of this compound is lacking, a strong, predictive understanding can be achieved through fundamental principles. The compound's hybrid structure—a moderately polar quinoline core and a nonpolar pinacolboronate group—suggests high solubility in chlorinated solvents and ethers, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar alkanes. This theoretical framework, combined with the robust polythermal experimental protocol detailed herein, provides researchers with the necessary tools to accurately determine its solubility in any solvent of interest, thereby enabling more efficient reaction optimization, purification, and material application.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. 6-キノリンボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. mechotech.in [mechotech.in]

- 4. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. 675576-26-8 CAS MSDS (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of Quinoline-6-Boronic Acid Pinacol Ester

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical factors governing the stability, storage, and handling of quinoline-6-boronic acid pinacol ester (CAS 406463-06-7). Adherence to these protocols is essential for preserving the compound's integrity, ensuring experimental reproducibility, and safeguarding the quality of downstream synthetic applications.

Introduction: The Synthetic Utility and Inherent Sensitivities of a Key Building Block

Quinoline-6-boronic acid pinacol ester is a vital reagent in modern organic chemistry, primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its structure allows for the strategic introduction of the quinoline moiety, a privileged scaffold in medicinal chemistry, into complex molecular architectures.

However, like most boronic acid pinacol esters (Bpins), this compound possesses inherent chemical instabilities that must be rigorously managed. The boronic ester functional group, while more stable than the corresponding free boronic acid, is susceptible to degradation, primarily through hydrolysis.[1][2] This guide elucidates the mechanisms of degradation and provides field-proven protocols to mitigate them, ensuring the long-term viability of this critical reagent.

The Chemical Stability Profile

Understanding the degradation pathways of quinoline-6-boronic acid pinacol ester is fundamental to its proper management. The primary and most common route of degradation is hydrolysis, though other pathways such as oxidation and deboronation should also be considered under certain conditions.

Primary Degradation Pathway: Hydrolysis

The presence of water or other protic species (e.g., alcohols) can lead to the cleavage of the boronic ester bond, reverting the compound to quinoline-6-boronic acid and pinacol.[1] This reaction is reversible but can significantly impact the purity and reactivity of the material, leading to diminished yields and purification challenges in subsequent reactions.[1][3]

The mechanism involves the nucleophilic attack of water on the electron-deficient boron atom. This process can be accelerated by acidic or basic conditions.

Caption: Reversible hydrolysis of the pinacol ester to the free boronic acid.

Potential Secondary Degradation Pathways

While hydrolysis is the principal concern, other degradation mechanisms can occur, particularly under suboptimal storage or handling conditions.

Caption: Key degradation pathways for quinoline-6-boronic acid pinacol ester.

-

Oxidation: Arylboronic compounds can be susceptible to oxidation. For analogous compounds like 2-methylquinoline-5-boronic acid pinacol ester, storage under an inert atmosphere is explicitly recommended, suggesting a sensitivity to atmospheric oxygen.[4]

-

Deboronation: This process involves the complete cleavage of the carbon-boron bond, resulting in the formation of quinoline.[2] It is generally promoted by harsh conditions, such as high temperatures or the presence of certain transition metal catalysts, but it underscores the lability of the C-B bond.

Recommended Storage & Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The core principle is the stringent exclusion of moisture, oxygen, and excessive heat.

Optimal Storage Conditions

The following conditions are critical for maintaining the long-term stability and purity of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Slows the rate of all potential degradation reactions, including hydrolysis and oxidation. This is standard practice for many boronic esters, including related isoquinoline derivatives. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation. Essential for long-term storage and for applications requiring the highest purity.[4] |

| Moisture | Dry/Anhydrous | Minimizes the primary degradation pathway of hydrolysis. Containers must be tightly sealed and stored in a desiccated environment.[5] |

| Light | Protect from Light | Store in an amber vial or in a dark location to prevent potential photolytic degradation. |

| Container | Tightly-sealed amber glass vial with a PTFE-lined cap. | Provides protection from moisture, air, and light, while ensuring chemical compatibility. |

Workflow for Safe Handling and Dispensing

Minimizing exposure to the laboratory atmosphere during handling is as crucial as long-term storage conditions.

Caption: Recommended workflow for dispensing the solid reagent.

Causality Behind the Workflow:

-

Step 1 (Equilibration): Allowing the refrigerated container to warm to room temperature before opening is critical. Opening a cold vial in a humid lab environment will cause atmospheric moisture to condense directly onto the solid product, initiating hydrolysis.

-

Step 2 & 4 (Inert Atmosphere): Working in a glovebox or flushing the vial's headspace with argon or nitrogen before and after dispensing displaces moisture and oxygen, preserving the integrity of the remaining material.[4]

-

Solvent Choice: When preparing solutions, always use anhydrous solvents to prevent degradation in the solution phase.

Experimental Protocols for Stability Assessment

For GMP environments or long-term research projects, verifying the stability of the reagent is often necessary. The following are outline protocols for conducting such assessments.

Protocol: Real-Time Stability Study

Objective: To determine the stability of the compound under recommended storage conditions over an extended period.

Methodology:

-

Procure a single batch of quinoline-6-boronic acid pinacol ester.

-

Perform an initial purity analysis (Time = 0) using a qualified analytical method (see Section 4.3).

-

Aliquot the material into multiple, separate, tightly-sealed amber glass vials under an inert atmosphere.

-

Place the vials into storage at the recommended conditions (2–8°C, dark, desiccated).

-

At predetermined time points (e.g., 3, 6, 12, 24 months), remove one vial.

-

Allow the vial to equilibrate to room temperature.

-

Perform purity analysis and compare the results to the Time = 0 data. A significant decrease in the parent peak area or the appearance of new impurity peaks (especially one corresponding to quinoline-6-boronic acid) indicates degradation.

Protocol: Forced Degradation (Stress) Study

Objective: To rapidly identify potential degradation products and understand the compound's lability under harsh conditions.

Methodology:

-

Prepare several solutions of the compound in an appropriate aprotic solvent (e.g., acetonitrile).

-

Subject each solution to a different stress condition for a defined period (e.g., 24 hours), leaving one as an unstressed control.

-

Acidic Hydrolysis: Add 0.1 M HCl.

-

Basic Hydrolysis: Add 0.1 M NaOH.

-

Oxidative Stress: Add 3% H₂O₂.

-

Thermal Stress: Heat the solution at 60°C.

-

Photolytic Stress: Expose the solution to high-intensity UV light.

-

-

Quench the reactions as appropriate.

-

Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/MS).

-

Compare the chromatograms of the stressed samples to the control to identify degradation peaks. Mass spectrometry can be used to elucidate the structure of the degradants.

Considerations for Analytical Method Development

The analysis of boronic acid pinacol esters by reverse-phase HPLC (RP-HPLC) is notoriously challenging due to on-column hydrolysis.[3][6] The acidic mobile phases and aqueous-organic mixtures common in RP-HPLC can degrade the sample during the analysis itself.

Strategies to Minimize On-Column Hydrolysis:

-

Aprotic Diluent: Prepare and inject the sample in a non-aqueous, aprotic solvent like acetonitrile or THF.[3]

-

Basic Mobile Phase: Employing a highly basic mobile phase (e.g., pH > 10) can sometimes stabilize the boronic ester.[3]

-

Column Choice: Columns with low silanol activity have been shown to reduce the rate of on-column hydrolysis.[6]

Conclusion

Quinoline-6-boronic acid pinacol ester is a powerful synthetic tool whose utility is directly tied to its purity. Its primary liability is a susceptibility to hydrolysis, with oxidation being a secondary concern. By implementing a rigorous storage and handling strategy centered on the exclusion of moisture and air—specifically, refrigerated storage (2-8°C) under a dry, inert atmosphere—researchers can ensure the long-term stability of this reagent. Careful handling practices, such as equilibrating the container to room temperature before opening and using anhydrous solvents, are paramount to preventing degradation during experimental use.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 876922-75-7|2-Methylquinoline-5-boronic Acid Pinacol Ester|BLD Pharm [bldpharm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Quinolin-6-yl)dioxaborolane

Introduction: The Quinoline Boronic Ester as a Cornerstone in Modern Chemistry

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its rigid, planar structure and unique electronic properties make it an invaluable building block in drug discovery and materials science. When functionalized with a boronic acid pinacol ester (a dioxaborolane ring), as in 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, its synthetic utility is vastly expanded.

This resulting compound, 6-(quinolin-6-yl)dioxaborolane, serves as a highly versatile and stable intermediate, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is one of the most powerful methods for constructing carbon-carbon bonds, enabling the modular assembly of complex molecular architectures.[3][4] The pinacol ester, in particular, offers superior stability, ease of handling, and purification compared to the corresponding free boronic acid, making it a preferred reagent for researchers in medicinal chemistry and organic synthesis.[5] Boron-containing compounds, once viewed with caution, are now integral to several FDA-approved drugs, highlighting the importance of understanding their synthesis and properties.[6][7][8]

This guide provides a comprehensive overview of the synthesis and rigorous characterization of 6-(quinolin-6-yl)dioxaborolane, offering field-proven insights into the causality behind experimental choices and self-validating protocols for achieving high purity and yield.

Part 1: Synthesis Methodology - A Tale of Two Pathways

The construction of the C-B bond on the quinoline scaffold can be approached via two primary, highly effective strategies: Palladium-catalyzed cross-coupling of a halo-quinoline (Miyaura Borylation) and the more contemporary Iridium-catalyzed direct C-H borylation.

-

Miyaura Borylation Reaction: This is the most established and widely adopted method. It involves the reaction of a pre-functionalized quinoline, typically 6-bromoquinoline or 6-iodoquinoline, with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5] The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the catalytic cycle.[5] This method is highly reliable and generally provides excellent yields, with the primary consideration being the initial synthesis of the halo-quinoline precursor.

-

Iridium-Catalyzed C-H Borylation: This modern approach offers a more atom-economical route by directly functionalizing a C-H bond on the quinoline ring, obviating the need for a halogenated starting material.[9][10][11] While powerful, this method's primary challenge is controlling regioselectivity, as multiple C-H bonds are available for reaction.[9][12] Judicious choice of ligands and reaction conditions is critical to direct the borylation to the desired C-6 position.

For this guide, we will focus on the detailed protocol for the Miyaura Borylation, as it represents the most robust and commonly utilized method for accessing this specific isomer with unambiguous regiochemistry.

Detailed Experimental Protocol: Miyaura Borylation of 6-Bromoquinoline

This protocol describes a reliable method for synthesizing 6-(quinolin-6-yl)dioxaborolane from 6-bromoquinoline. The causality behind each reagent choice is explained to provide a deeper understanding of the reaction system.

Core Reaction: 6-Bromoquinoline + Bis(pinacolato)diboron --(Pd Catalyst, Base)--> 6-(Quinolin-6-yl)dioxaborolane

Materials and Equipment:

-

Reactants: 6-Bromoquinoline, Bis(pinacolato)diboron (B₂pin₂)

-

Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Base: Potassium Acetate (KOAc)

-

Solvent: Anhydrous 1,4-Dioxane

-

Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas inlet, standard glassware for workup and purification, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure:

-

Inert Atmosphere Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Expert Insight: The use of a slight excess of B₂pin₂ ensures complete consumption of the limiting starting material. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is efficiently reduced in situ to the active Pd(0) species. Potassium acetate is a crucial choice; it is a mild base that is strong enough to facilitate the catalytic cycle but not so strong as to promote unwanted side reactions, such as the competing Suzuki coupling of the product with the starting material.[5]

-

-

Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. Add anhydrous 1,4-dioxane via syringe (approx. 0.1 M concentration relative to 6-bromoquinoline).

-

Expert Insight: Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the reaction. A thorough degassing procedure is paramount for achieving high yields and catalytic efficiency. Anhydrous solvent prevents hydrolysis of the diboron reagent and the final product.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 6-bromoquinoline starting material is fully consumed (typically 8-16 hours).

-

Workup and Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Expert Insight: Filtration through Celite provides a preliminary purification, removing insoluble materials that could complicate the subsequent extraction and chromatography.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

-

Expert Insight: The product is a moderately polar compound. The pinacol ester group makes it significantly less polar than the corresponding boronic acid, facilitating purification via standard silica gel chromatography.

-

-

Isolation and Storage: Combine the product-containing fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield 6-(quinolin-6-yl)dioxaborolane as a white to off-white crystalline solid. Store under an inert atmosphere in a cool, dry place.

Visualizing the Synthetic Workflow

Caption: Workflow for the Miyaura borylation synthesis.

Part 2: Comprehensive Characterization - Validating Structure and Purity

Rigorous characterization is a non-negotiable step to confirm the identity, structure, and purity of the synthesized 6-(quinolin-6-yl)dioxaborolane. A combination of spectroscopic and physical methods provides a self-validating system, ensuring the material is suitable for subsequent applications.

Summary of Expected Analytical Data

The following table summarizes the key data points used to confirm the successful synthesis of the target compound.

| Analysis Technique | Parameter | Expected Result | Rationale for Confirmation |

| Appearance | Physical State | White to off-white crystalline solid | Consistent with literature and supplier data. |

| Melting Point | Temperature Range | 67-71 °C | A sharp melting point range indicates high purity. |

| ¹H NMR | Chemical Shift (δ) | ~8.9 (dd), ~8.3 (d), ~8.1 (d), ~8.0 (d), ~7.8 (dd), ~7.5 (dd) ppm | Confirms the quinoline ring protons' unique electronic environments. |

| Chemical Shift (δ) | ~1.35 (s, 12H) ppm | A strong singlet integrating to 12 protons is the hallmark of the four equivalent methyl groups on the pinacol ester. | |

| ¹³C NMR | Chemical Shift (δ) | ~84.5 ppm | Characteristic signal for the quaternary carbons of the pinacol group bonded to oxygen. |

| Chemical Shift (δ) | ~120-155 ppm | Aromatic region showing the expected number of signals for the quinoline core. The C-B carbon signal is often broad or unobserved. | |

| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 256.1347 | Found: 256.13xx |

Interpreting the Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for initial structural verification. The spectrum should display two key regions. The aromatic region (typically ~7.4-9.0 ppm) will show a complex pattern of doublets and doublets of doublets corresponding to the seven protons on the quinoline core. The exact splitting patterns and coupling constants confirm the 6-substitution pattern. The most telling feature is in the aliphatic region: a sharp, intense singlet around 1.3-1.4 ppm, integrating to 12 protons. This signal unequivocally confirms the presence of the intact tetramethyl-dioxaborolane (pinacol) group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique validates the carbon framework. One should observe the characteristic signal for the two equivalent quaternary carbons of the pinacol ester at ~84.5 ppm, and the four equivalent methyl carbons at ~25.0 ppm. The aromatic region will display signals corresponding to the nine carbons of the quinoline ring. The carbon atom directly attached to the boron (C-6) may be difficult to observe or appear as a very broad signal due to quadrupolar relaxation from the boron nucleus.

-

HRMS (High-Resolution Mass Spectrometry): HRMS provides the most accurate confirmation of the molecular formula. By comparing the experimentally measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to the theoretically calculated mass for C₁₅H₁₉BNO₂, a match within a few parts per million (ppm) validates the elemental composition.

Visualizing the Characterization Logic

Caption: Logical flow for the analytical validation of the final product.

Conclusion

6-(Quinolin-6-yl)dioxaborolane is a synthetically invaluable building block for drug discovery and materials science. Its synthesis is most reliably achieved via the Miyaura borylation of 6-bromoquinoline, a protocol that offers high yield and unambiguous regiocontrol. The success of the synthesis must be validated by a comprehensive suite of characterization techniques, including NMR and high-resolution mass spectrometry, which together confirm the molecular structure and ensure the high purity required for subsequent applications. This guide provides the necessary framework for researchers to confidently synthesize, purify, and validate this critical chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 9. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

- 11. Collection - Iridium-Catalyzed Borylation of 6âFluoroquinolines: Access to 6âFluoroquinolones - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-Depth Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Synthesis, Reactivity, and Application

Abstract

This technical guide provides a comprehensive overview of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a pivotal building block in modern synthetic chemistry. Also known as quinoline-6-boronic acid pinacol ester, this air-stable, solid reagent is instrumental in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance grounded in established scientific literature. We will explore its synthesis via the Miyaura borylation, detail its application in palladium-catalyzed cross-coupling, and discuss the critical parameters that ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the Quinoline-6-Boronate Ester

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] The ability to selectively functionalize the quinoline ring at specific positions is crucial for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of material properties. This compound emerges as a key intermediate, enabling the introduction of the quinoline-6-yl fragment onto a vast array of substrates.

Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[2] The pinacol ester functional group confers significant advantages over the corresponding boronic acid; it is generally more stable, less prone to protodeboronation (a common decomposition pathway for heteroaryl boronic acids), and easier to handle and purify due to its solid nature and compatibility with standard chromatographic techniques.[3][4] This guide will provide the foundational knowledge and practical protocols to effectively utilize this versatile reagent.

Synthesis of this compound

The most common and efficient method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction.[5] This palladium-catalyzed process involves the cross-coupling of an aryl or heteroaryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6]

Mechanistic Rationale for Reagent Selection

The choice of reagents and conditions for the Miyaura borylation is critical for achieving high yields and preventing side reactions.

-

Precursor : 6-Bromoquinoline is the logical starting material due to the high reactivity of the C-Br bond in palladium-catalyzed oxidative addition compared to the C-Cl bond.

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂) is the standard reagent, providing the pinacolborane moiety. It is a stable, crystalline solid that is easy to handle.[3]

-

Catalyst : A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like PdCl₂(dppf)·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane). The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[7]

-

Base : A weak base is crucial. Potassium acetate (KOAc) is often the base of choice.[3][6] Stronger bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can promote a subsequent Suzuki-Miyaura homo-coupling of the newly formed boronic ester with the starting 6-bromoquinoline, leading to the formation of 6,6'-biquinoline as an undesired byproduct.[7] The role of KOAc is to facilitate the transmetalation step, likely by forming a more reactive (acetato)palladium(II) complex after oxidative addition.[3]

-

Solvent : Anhydrous, polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) are typically used to ensure solubility of all reaction components.[7]

The logical flow of the Miyaura Borylation synthesis is depicted below.

References

- 1. eijppr.com [eijppr.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Nomenclature, Properties, and Applications

Executive Summary: This guide provides an in-depth analysis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a pivotal reagent in modern synthetic chemistry. Known by several synonyms, this compound merges the biologically significant quinoline scaffold with the synthetically versatile pinacol boronate ester. We will dissect its nomenclature, explore its physicochemical properties, detail its primary application in Suzuki-Miyaura cross-coupling reactions, and present its utility in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.

The Quinoline-6-Boronic Acid Pinacol Ester Scaffold: A Union of Function and Versatility

The quinoline ring system, a fused bicyclic heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] First isolated from coal tar in 1834, quinoline and its derivatives are integral to a vast array of natural products and pharmaceuticals, exhibiting activities such as antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The ability to functionalize the quinoline core at specific positions is crucial for modulating its biological activity and physicochemical properties.

Parallel to the rise of heterocyclic chemistry, the development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules. Boronic acids and their ester derivatives, particularly pinacol esters, are central to this revolution. Pinacol boronate esters offer enhanced stability, lower toxicity, and easier handling compared to the corresponding free boronic acids, making them ideal reagents for reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.

The compound this compound represents the strategic fusion of these two domains. By placing a stable, reactive boronate ester at the 6-position of the quinoline nucleus, chemists are equipped with a powerful building block to construct complex molecular architectures with high precision and efficiency.

Nomenclature and Identification: A Guide to Synonyms

Clarity in chemical communication is paramount. The subject of this guide is known by several names, which can lead to confusion when searching literature and chemical catalogs. The systematic IUPAC name is This compound . However, more common trivial names are frequently used.

Below is a summary of its primary identifiers and synonyms.

| Identifier/Synonym | Type | Notes |

| This compound | Systematic (IUPAC) | The most descriptive name, detailing the pinacol boronate substituent and its attachment point (position 6) on the quinoline ring. |

| 6-Quinolineboronic acid pinacol ester | Common Name | A widely used and accepted synonym that clearly indicates the parent boronic acid and the protecting group.[5][6][7] |

| 6-Quinolylboronic acid pinacol ester | Common Name | An alternative common name, effectively synonymous with the one above.[5][6][8] |

| 2-(Quinolin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Alternative IUPAC | Specifies the quinoline as the substituent on the dioxaborolane ring.[9][10] |

| CAS Number: 406463-06-7 | Registry Number | The unique Chemical Abstracts Service identifier, which is the most reliable way to identify the compound across different databases and suppliers.[5][11] |

| InChI Key: VMFALDWCEQUFSX-UHFFFAOYSA-N | Structural Key | A hashed version of the InChI string, providing a unique digital identifier based on the molecular structure.[5] |

Below is a diagram illustrating the core structure and the numbering of the quinoline ring, clarifying the "6-" position of the boronate ester group.

Caption: Molecular structure with quinoline ring numbering.

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is critical for its proper storage, handling, and use in reactions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈BNO₂ | [11] |

| Molecular Weight | 255.12 g/mol | [6] |

| Appearance | White to off-white solid, powder, or crystal | [10] |

| Melting Point | 62-66 °C | [5] |

| CAS Number | 406463-06-7 | [11] |

| Storage | Store at 2-8°C, often under an inert atmosphere to prevent hydrolysis. | |

| Safety | May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE). | [12] |

The Suzuki-Miyaura Cross-Coupling: Mechanism and Application

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a carbon-carbon bond between an organoboron compound (like our quinoline boronate ester) and an organohalide or triflate, catalyzed by a palladium(0) complex.

The Catalytic Cycle: The mechanism is a well-understood, multi-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The quinoline boronate ester is activated by a base (e.g., carbonate, phosphate). The quinolin-6-yl group is then transferred from the boron atom to the palladium center, displacing the halide and forming a new Pd(II) complex. This is the key step where our reagent participates.

-

Reductive Elimination: The two organic groups (the quinolin-6-yl and the group from the organohalide) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

The diagram below illustrates this fundamental catalytic process.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Synthesis and Handling

Representative Synthesis: Miyaura Borylation

A common method to synthesize aryl boronate esters is the palladium-catalyzed Miyaura borylation reaction. This involves the cross-coupling of an aryl halide with a boron source, typically bis(pinacolato)diboron (B₂pin₂).

Exemplary Protocol for the Synthesis of this compound:

-

Reagents & Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 6-bromoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), 0.03 eq).

-

Solvent: Add a dry, degassed solvent such as 1,4-dioxane or DMSO.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure white solid.

Handling and Storage:

-

The compound is sensitive to moisture, which can hydrolyze the boronate ester to the corresponding boronic acid. Always handle under an inert atmosphere and store in a tightly sealed container.

-

Store in a refrigerator at 2-8°C for long-term stability.

-

Use standard PPE, including gloves, safety glasses, and a lab coat, as the compound is an irritant.[12]

Applications in Research and Development

The utility of this reagent spans multiple scientific disciplines, primarily driven by its role as a versatile synthetic intermediate.

-

Medicinal Chemistry: This compound is a key building block for synthesizing novel drug candidates. The quinoline moiety can be elaborated to interact with biological targets, and the ability to form C-C bonds via Suzuki coupling allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. It has been used in the synthesis of potential anticancer agents and other biologically active molecules.[13]

-

Materials Science: The photophysical properties of the quinoline core make it an attractive component for organic electronics. By coupling the quinoline boronate ester with other aromatic systems, researchers can develop new materials for organic light-emitting diodes (OLEDs), sensors, and catalysts. The boron incorporation can enhance luminescence and create stable metal complexes.[13]

-

Organic Synthesis: Beyond just drug discovery, it serves as a foundational piece for constructing complex natural products and other intricate organic molecules.[14]

The general workflow for its application is depicted below.

Caption: General workflow from reagent to application.

Conclusion

This compound, also commonly known as 6-quinolineboronic acid pinacol ester, is more than just a chemical with a complex name. It is a testament to the power of modern synthetic strategy, providing a reliable and versatile tool for chemists. By understanding its various synonyms, properties, and the mechanism of its primary application in Suzuki-Miyaura coupling, researchers can fully leverage its potential to accelerate innovation in drug discovery, materials science, and beyond. Its stability, reactivity, and the biological relevance of its quinoline core ensure it will remain a valuable component in the synthetic chemist's toolbox for the foreseeable future.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. eijppr.com [eijppr.com]

- 5. 6-キノリンボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. Pinacol ester | Sigma-Aldrich [sigmaaldrich.com]

- 8. parchem.com [parchem.com]

- 9. This compound | 406463-06-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound | 406463-06-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. Sigma-aldrich pinacol ester | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | C15H18BNO2 | CID 17750659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 406463-06-7 | Benchchem [benchchem.com]

- 14. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Introduction: The Strategic Importance of the Quinoline Moiety in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif frequently incorporated into the core structures of a wide array of therapeutic agents due to its broad spectrum of biological activities.[1][2][3] Its presence in both natural products and synthetic pharmaceuticals underscores its significance in medicinal chemistry.[1][2] Quinoline derivatives have demonstrated efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents, making them a focal point for drug development professionals.[1][2][3]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[4][5] This Nobel Prize-winning reaction is particularly valuable for its high functional group tolerance and relatively mild reaction conditions.[4][5] The use of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a stable and readily available boronic acid pinacol ester, as a building block in Suzuki coupling reactions offers a direct and efficient route to novel 6-arylquinoline derivatives. These products are of significant interest for screening in drug discovery programs.

This comprehensive guide provides a detailed protocol for the successful implementation of Suzuki coupling reactions using this compound. It delves into the mechanistic rationale behind the choice of reagents and conditions, offers troubleshooting advice, and presents a general workflow for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[3]

-

Transmetalation: In this crucial step, the organic group from the organoboron reagent (in this case, the quinoline moiety) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic ester.[5]

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Quinoline) from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki coupling of this compound with a representative aryl bromide. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for different aryl halide substrates.[4]

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

-

Add the palladium catalyst (0.02-0.05 equiv) under a positive pressure of inert gas.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-arylquinoline.[7]

-

Key Reaction Parameters and Optimization Strategies

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table provides a starting point for optimization, with the understanding that the optimal conditions will be substrate-dependent.

| Parameter | Reagent/Condition | Rationale and Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos | For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands like SPhos or XPhos are often beneficial to facilitate the oxidative addition step.[8] Pd(PPh₃)₄ is a versatile catalyst for a wide range of substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is crucial for activating the boronic ester.[9] K₃PO₄ and Cs₂CO₃ are generally stronger bases and can be more effective for challenging couplings.[8] KF is a milder option that can be used for substrates with base-sensitive functional groups.[9] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[10] The choice of solvent can significantly influence the reaction rate and yield.[10] |

| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.[11] |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to avoid prolonged heating, which can lead to degradation of the product or catalyst. |

Figure 2. General experimental workflow for the Suzuki coupling reaction.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source/ligand combination.[8] |

| Insufficiently degassed system | Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere. | |

| Inappropriate base or solvent | Screen different bases and solvent systems. A stronger base or a more polar solvent may be required.[8] | |

| Homocoupling of Boronic Ester | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |

| Protodeborylation | Presence of excess water or protic solvents | Use anhydrous solvents and ensure the base is dry. The use of boronic acid pinacol esters generally minimizes this side reaction compared to boronic acids.[6] |

| Difficulty in Purification | Residual palladium catalyst | Filter the crude product through a pad of celite or silica gel before column chromatography.[8] |

| Co-elution with byproducts | Optimize the chromatographic conditions, trying different solvent systems or using a different stationary phase. |

Safety and Handling Precautions

-

Palladium Catalysts: Palladium catalysts are flammable solids and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Boronic Esters: While generally stable, boronic esters can be sensitive to moisture and air. Store in a cool, dry place under an inert atmosphere.

-

Solvents: The organic solvents used in Suzuki coupling reactions are flammable and should be handled with care. Ensure proper grounding of equipment to prevent static discharge.

-

Bases: Inorganic bases can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and highly effective method for the synthesis of novel 6-arylquinoline derivatives. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently access a diverse range of compounds with significant potential in drug discovery and development. This guide provides a solid foundation for the successful implementation of this important transformation in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Synthesis of High-Performance OLED Materials Using 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: An Application and Protocol Guide

This guide provides a comprehensive overview and detailed protocols for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials utilizing 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline as a pivotal building block. Quinoline derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in organic electronics due to their excellent electron-transporting properties and high thermal stability.[1][2] The strategic incorporation of a boronic ester functionality at the 6-position of the quinoline core allows for facile carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of a diverse range of high-performance OLED materials.

This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are engaged in the design and synthesis of novel organic electronic materials.

The Strategic Advantage of Quinoline-Based Architectures in OLEDs

Quinoline moieties are frequently integrated into OLED materials for several key reasons:

-